molecular formula C19H22N2O3S B2890342 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380033-53-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2890342
CAS No.: 2380033-53-2
M. Wt: 358.46
InChI Key: OYZZSHGQYPIODA-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide is a complex organic compound with a unique structure that combines cyclohexene, furan, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the cyclohexene derivative, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the oxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxamides and derivatives of cyclohexene, furan, and thiophene. Examples include:

  • N,N’-bis(2-furylmethyl)oxamide
  • N-[2-(Cyclohexen-1-yl)ethyl]-N’-methylthiophene-2-carboxamide

Uniqueness

What sets N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide apart is its unique combination of structural elements, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-9-8-14-5-2-1-3-6-14)19(23)21-12-16-11-15(13-25-16)17-7-4-10-24-17/h4-5,7,10-11,13H,1-3,6,8-9,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZSHGQYPIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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